An In-Depth Technical Guide to the Chemical Properties of 2-Nitroamino-2-imidazoline
An In-Depth Technical Guide to the Chemical Properties of 2-Nitroamino-2-imidazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Nitroamino-2-imidazoline, a key intermediate in the synthesis of neonicotinoid insecticides, particularly imidacloprid. This document details its synthesis, purification, and analytical characterization, including spectroscopic data. Furthermore, it explores its potential biological activities, such as its role as a nitric oxide donor and its interaction with nicotinic acetylcholine receptors, providing insights for researchers in drug development and agrochemical synthesis.
Chemical Properties
2-Nitroamino-2-imidazoline, also known as 2-(nitroimino)imidazolidine, is a crystalline solid with the chemical formula C₃H₆N₄O₂.[1] It serves as a crucial building block in organic synthesis, most notably in the production of the widely used insecticide, imidacloprid.[2]
Physical and Chemical Data
A summary of the key physical and chemical properties of 2-Nitroamino-2-imidazoline is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆N₄O₂ | [1] |
| Molecular Weight | 130.11 g/mol | [1] |
| CAS Number | 5465-96-3 | [1] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 216-218 °C | [3] |
| Solubility | Soluble in hot water and cold alkaline solutions. Slightly soluble in water, ethanol, and acetone. Insoluble in ether. Soluble in DMSO (~10 mg/mL) and DMF (~5 mg/mL). | [3][4] |
| UV/Vis (λmax) | 266 nm |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the imidazoline ring and the protons of the amino groups. For similar 1,2-diaryl-1H-4,5-dihydroimidazoles, the methylene protons typically appear as a multiplet.[1]
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum should exhibit a characteristic signal for the sp²-hybridized carbon of the C=N bond within the imidazoline ring, in addition to the signals for the methylene carbons. In 1,2-diaryl-1H-4,5-dihydroimidazoles, the C2 carbon appears at a specific chemical shift.[1]
-
FTIR (KBr): The infrared spectrum is expected to display characteristic absorption bands for the N-H, C-H, C=N, and NO₂ functional groups. For imidazoline derivatives, the C=N stretching vibration is typically observed around 1640 cm⁻¹, and the N-H stretching band appears in the region of 3244-3248 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of small molecules such as NO₂, H₂O, and fragments of the imidazoline ring. The fragmentation of similar heterocyclic compounds often involves cleavage adjacent to the heteroatoms.[6][7]
Experimental Protocols
Synthesis of 2-Nitroamino-2-imidazoline (One-Pot Method)
This protocol is adapted from a patented industrial process for the synthesis of imidacloprid, where 2-Nitroamino-2-imidazoline is a key intermediate.[8]
Materials:
-
Guanidine nitrate
-
Sulfuric acid (98%)
-
Aqueous ammonia (22%)
-
Ethylenediamine
-
Water
Procedure:
-
In a reaction flask cooled to 5 °C, slowly add guanidine nitrate to concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to stir at room temperature for 6-8 hours.
-
Quench the reaction by the careful addition of water.
-
Neutralize the mixture by adding aqueous ammonia, followed by the addition of ethylenediamine.
-
Heat the reaction mass to 45 °C and stir at this temperature for 12 hours.
-
Cool the mixture, filter the solid product, wash with water, and dry to obtain 2-Nitroamino-2-imidazoline.
Logical Workflow for the Synthesis of 2-Nitroamino-2-imidazoline:
Caption: One-pot synthesis of 2-Nitroamino-2-imidazoline.
Purification by Recrystallization
While a specific recrystallization protocol for 2-Nitroamino-2-imidazoline is not detailed in the available literature, a general procedure can be followed using a suitable solvent system. Given its solubility profile, a hot aqueous solution or a mixed solvent system involving ethanol and water could be effective.[3][9]
General Procedure:
-
Dissolve the crude 2-Nitroamino-2-imidazoline in a minimum amount of hot solvent (e.g., hot water or ethanol/water mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
HPLC Analysis
A validated HPLC method for the analysis of 2-Nitroamino-2-imidazoline is crucial for purity assessment and reaction monitoring. Based on methods for similar imidazole-containing compounds, a reverse-phase HPLC-UV method can be developed.[10][11]
Suggested HPLC Conditions:
-
Column: C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm)[10][11]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.025 M KH₂PO₄, pH 3.2) and an organic modifier (e.g., methanol or acetonitrile).[10][11]
-
Detection: UV at 266 nm
-
Injection Volume: 10-20 µL
Workflow for HPLC Method Development:
Caption: HPLC analysis workflow for 2-Nitroamino-2-imidazoline.
Reactivity and Stability
The chemical reactivity of 2-Nitroamino-2-imidazoline is influenced by the imidazoline ring and the nitroamino functional group.
Hydrolysis
Imidazoline derivatives are known to undergo hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is dependent on pH and temperature. Acid-catalyzed hydrolysis is a common degradation pathway for some imidazolines.[12][13]
Synthesis of Imidacloprid
2-Nitroamino-2-imidazoline is a key precursor in the synthesis of imidacloprid. The reaction involves the N-alkylation of the imidazoline ring with 2-chloro-5-(chloromethyl)pyridine in the presence of a base, such as an alkali carbonate, in an organic solvent.[5][14]
Biological Activity and Signaling Pathways
Neonicotinoid Precursor and Nicotinic Acetylcholine Receptor Interaction
As a direct precursor to imidacloprid, the biological relevance of 2-Nitroamino-2-imidazoline is intrinsically linked to the mechanism of action of neonicotinoid insecticides. Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.
Signaling Pathway of Neonicotinoid Action:
Caption: Neonicotinoid action on nicotinic acetylcholine receptors.
Potential as a Nitric Oxide Donor
N-nitro compounds have the potential to release nitric oxide (NO), a crucial signaling molecule in various physiological processes. The release of NO can occur through enzymatic or non-enzymatic pathways. The mechanism often involves the reduction of the nitro group.[3][15] While the specific pathway for 2-Nitroamino-2-imidazoline has not been elucidated, a general mechanism can be proposed.
Proposed Nitric Oxide Release Pathway:
Caption: Proposed pathway for nitric oxide release.
Conclusion
2-Nitroamino-2-imidazoline is a compound of significant interest due to its central role in the synthesis of neonicotinoid insecticides. This guide has provided a detailed overview of its chemical properties, including a one-pot synthesis protocol and guidelines for its purification and analysis. The exploration of its biological context as a neonicotinoid precursor and its potential as a nitric oxide donor opens avenues for further research in the fields of agrochemicals and medicinal chemistry. The provided experimental frameworks and signaling pathway diagrams serve as a valuable resource for scientists and researchers in these domains. Further investigation into its specific spectroscopic characterization and the precise mechanism of nitric oxide release is warranted to fully elucidate its chemical and biological profile.
References
- 1. 2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 4. glpbio.com [glpbio.com]
- 5. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 15. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
